molecular formula C21H26N4O3 B2962812 6-(4-methyl-1-piperazinyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole CAS No. 685106-70-1

6-(4-methyl-1-piperazinyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole

Cat. No. B2962812
M. Wt: 382.464
InChI Key: MDRZBFNKPZFCGE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Unfortunately, I couldn’t find a specific description for “6-(4-methyl-1-piperazinyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole”. It appears to be a chemical compound, but further details are not available1.



Synthesis Analysis

I’m sorry, but I couldn’t find any information on the synthesis of this compound.



Molecular Structure Analysis

I couldn’t find any specific information on the molecular structure of this compound.



Chemical Reactions Analysis

While I couldn’t find specific information on the chemical reactions of “6-(4-methyl-1-piperazinyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole”, I found some information on a similar compound, “3,4,5-trimethoxy-N-[(4-methyl-1-piperazinyl)carbonothioyl]benzamide”. This compound has a molecular formula of C16H23N3O4S and a molecular weight of 353.4423.



Physical And Chemical Properties Analysis

For the similar compound “3,4,5-trimethoxy-N-[(4-methyl-1-piperazinyl)carbonothioyl]benzamide”, it has a molecular formula of C16H23N3O4S and a molecular weight of 353.4423. However, specific physical and chemical properties such as melting point, boiling point, and density were not available.


Scientific Research Applications

  • Antihistaminic Agents : Benzimidazole derivatives, including those with piperazinyl groups, have been investigated for their H1-antihistaminic activity. Compounds in this category have shown promising antihistaminic activity both in vitro and in vivo (Iemura et al., 1986).

  • Antibacterial and Antifungal Properties : Certain benzimidazole derivatives, including those with piperazine groups, have exhibited significant antibacterial and antifungal activities. This includes efficacy against strains such as Escherichia coli, Pseudomonas aeruginosa, and Candida albicans (Vasić et al., 2014).

  • Antifungal Screening : Novel benzimidazole and piperazine derivatives have been synthesized and evaluated for antifungal potential, showing moderate activity compared to established antifungal agents like ketoconazole (Gadhave et al., 2012).

  • Anticancer Activity : Some benzimidazole derivatives, especially those incorporating a piperazine moiety, have shown potential as anticancer agents. These compounds demonstrated significant cytotoxicities and DNA synthesis inhibition in cancer cell lines (Çiftçi et al., 2021).

  • ORL1 Antagonist Activity : Derivatives of benzimidazole with piperazine rings have been found to act as potent and selective ORL1 antagonists, which could have implications for neurological and opioid receptor-related studies (Okamoto et al., 2008).

  • Anthelmintic Activity : Piperazine derivatives of benzimidazoles have been synthesized and showed promising activity against various parasites, such as Trichinella spiralis, indicating their potential as antihelminthic agents (Mavrova et al., 2006).

  • Antitumor Agents : Novel benzimidazole derivatives, including those with benzoxazole and benzothiazole structures, have been synthesized and evaluated for their potential as antitumor agents. These compounds have shown promising in vitro antiproliferative activity against various cancer cell lines (Xiang et al., 2012).

Safety And Hazards

I’m sorry, but I couldn’t find any information on the safety and hazards of this compound.


Future Directions

I couldn’t find any specific information on the future directions of research or use of this compound.


properties

IUPAC Name

6-(4-methylpiperazin-1-yl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N4O3/c1-24-7-9-25(10-8-24)15-5-6-16-17(13-15)23-21(22-16)14-11-18(26-2)20(28-4)19(12-14)27-3/h5-6,11-13H,7-10H2,1-4H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MDRZBFNKPZFCGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C2=CC3=C(C=C2)N=C(N3)C4=CC(=C(C(=C4)OC)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

382.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(4-methyl-1-piperazinyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(4-methyl-1-piperazinyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
Reactant of Route 2
Reactant of Route 2
6-(4-methyl-1-piperazinyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
Reactant of Route 3
Reactant of Route 3
6-(4-methyl-1-piperazinyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
Reactant of Route 4
Reactant of Route 4
6-(4-methyl-1-piperazinyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
Reactant of Route 5
Reactant of Route 5
6-(4-methyl-1-piperazinyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole
Reactant of Route 6
Reactant of Route 6
6-(4-methyl-1-piperazinyl)-2-(3,4,5-trimethoxyphenyl)-1H-benzimidazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.